5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Overview
Description
Trifluoroethyl-containing compounds are often used in organic synthesis due to their unique properties. They are known for their high electronegativity and ability to form stable bonds .
Synthesis Analysis
The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethyl trifluoroacetate as a starting material . The exact synthesis process can vary depending on the desired end product.Molecular Structure Analysis
The molecular structure of trifluoroethyl-containing compounds is determined by the arrangement of the carbon, hydrogen, nitrogen, and fluorine atoms. The trifluoroethyl group (CF3CH2-) is a key feature of these compounds .Chemical Reactions Analysis
Trifluoroethyl-containing compounds can undergo a variety of chemical reactions, including hydrogenation and condensation . The exact reactions will depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Trifluoroethyl-containing compounds typically have high electronegativity and can form stable bonds. They may also exhibit unique physical properties, such as specific boiling points and densities .Scientific Research Applications
Application
The trifluoromethyl group plays an increasingly important role in these fields. It is used in the trifluoromethylation of carbon-centered radical intermediates .
Results
2. Trifluoroethylation of Indoles
Application
A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate was developed .
Method
The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
Results
Beyond the synthetic developments, quantum chemical calculations provide a deeper understanding of the transformation .
3. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity
Application
Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
Method
Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
Results
The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .
4. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity
Application
Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
Method
Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
Results
The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .
Safety And Hazards
Future Directions
The use of trifluoroethyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science, is a topic of ongoing research . Future studies may focus on developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds’ properties and mechanisms of action.
properties
IUPAC Name |
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMTTAOIJPLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN(N=N1)CC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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